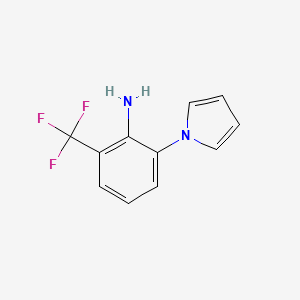

2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C10H10N2 . It is a solid substance at 20 degrees Celsius and should be stored under inert gas . It is air sensitive .

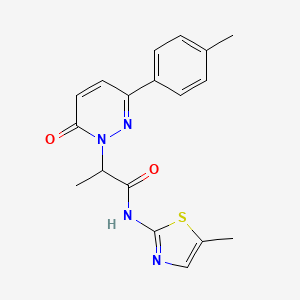

Molecular Structure Analysis

The molecular weight of “2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline” is 158.20 . The structure has been confirmed by NMR .Chemical Reactions Analysis

As mentioned in the synthesis analysis, “2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline” can participate in a Cu (II)-catalyzed domino reaction with alkylsilyl peroxides to construct pyrrolo [1,2-a]quinoxalines .Physical And Chemical Properties Analysis

“2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline” is a white to light yellow powder to crystal . It has a melting point of 97.0 to 101.0 °C .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

- Pyrrolo[1,2-a]quinoxalines : This compound serves as a key building block for the synthesis of pyrrolo[1,2-a]quinoxalines. Researchers have developed an efficient method involving copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides to construct these heterocyclic structures . These pyrrolo[1,2-a]quinoxalines exhibit diverse biological activities and are potential candidates for drug development.

Analytical Chemistry

- HPLC Analysis : 2-(1H-Pyrrol-1-yl)aniline can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) with simple conditions. The mobile phase typically contains acetonitrile, water, and phosphoric acid. For mass spectrometry (MS)-compatible applications, formic acid can replace phosphoric acid .

Mecanismo De Acción

Target of Action

It is known to participate in copper-catalyzed oxidative cyclization reactions .

Mode of Action

The compound interacts with its targets through a copper(II)-catalyzed domino reaction with alkylsilyl peroxides . This reaction proceeds through carbon-carbon (C–C) bond cleavage and new carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .

Biochemical Pathways

The compound is involved in the biochemical pathway leading to the formation of pyrrolo[1,2-a]quinoxalines . This pathway involves a domino reaction that results in the cleavage and formation of C–C and C–N bonds .

Result of Action

The result of the compound’s action is the formation of pyrrolo[1,2-a]quinoxalines . These are complex organic compounds that have potential applications in various fields, including biological and optical applications .

Action Environment

The action of 2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the copper-catalyzed oxidative cyclization reaction it participates in requires specific conditions, such as the presence of alkylsilyl peroxides .

Safety and Hazards

Propiedades

IUPAC Name |

2-pyrrol-1-yl-6-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c12-11(13,14)8-4-3-5-9(10(8)15)16-6-1-2-7-16/h1-7H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXUMLWYSIKVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2762729.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2762730.png)

![2-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2762731.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2762736.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2762739.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2762745.png)

![(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2762747.png)